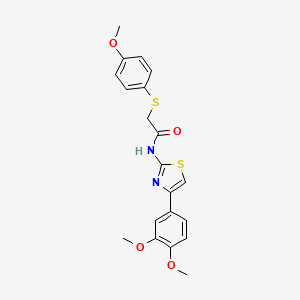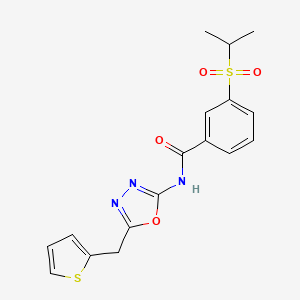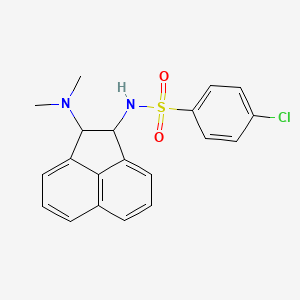
4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound is characterized by the presence of a chloro group, a dimethylamino group, and an acenaphthene moiety, which contribute to its unique chemical properties.
准备方法
The synthesis of 4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the acenaphthene derivative, which is then functionalized to introduce the dimethylamino group.
Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage. This is typically done by reacting the chlorinated acenaphthene derivative with a sulfonamide precursor under suitable conditions, such as the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
化学反应分析
4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial properties, particularly against bacterial strains resistant to conventional antibiotics.
Biological Research: The compound is used in studies investigating the mechanisms of action of sulfonamide drugs and their interactions with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes involved in bacterial folate synthesis. By inhibiting these enzymes, the compound disrupts the production of folate, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect observed with sulfonamide drugs.
相似化合物的比较
Similar compounds to 4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide include other sulfonamides with different substituents on the aromatic ring or the acenaphthene moiety. For example:
4-Chloro-N-(2-methylamino-acenaphthen-1-yl)-benzenesulfonamide: Similar structure but with a methylamino group instead of a dimethylamino group.
4-Bromo-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide: Similar structure but with a bromo group instead of a chloro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
4-chloro-N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-23(2)20-17-8-4-6-13-5-3-7-16(18(13)17)19(20)22-26(24,25)15-11-9-14(21)10-12-15/h3-12,19-20,22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVQBVBJMQSBCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C(C2=CC=CC3=C2C1=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

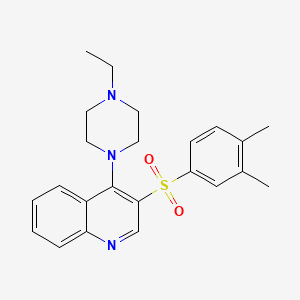
![2-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2398758.png)
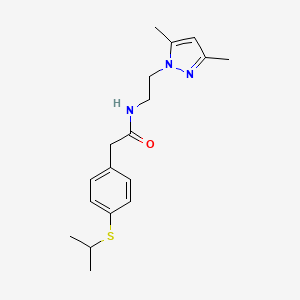
![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/new.no-structure.jpg)
![3-(4-CHLOROBENZENESULFONYL)-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYLQUINOLINE](/img/structure/B2398761.png)
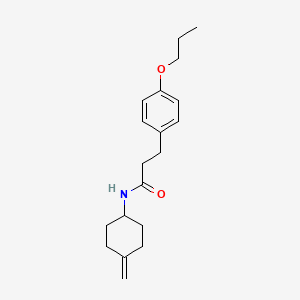
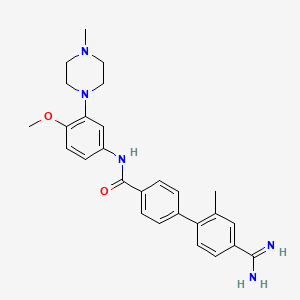
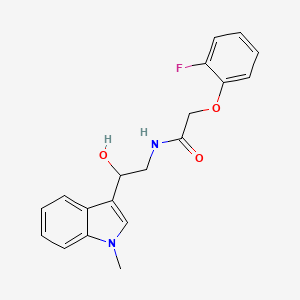
![(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2398771.png)

![1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL](/img/structure/B2398774.png)
